molecular formula C12H22N2O3 B2451855 N1-(2-cyclohexyl-2-hydroxyethyl)-N2-ethyloxalamide CAS No. 1351653-09-2

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-ethyloxalamide

Cat. No.: B2451855
CAS No.: 1351653-09-2
M. Wt: 242.319
InChI Key: SQADCLZRMPXZOK-UHFFFAOYSA-N
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Description

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-ethyloxalamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a cyclohexyl group, a hydroxyethyl group, and an oxalamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-ethyloxalamide typically involves the reaction of cyclohexylamine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-hydroxyethylamine to yield the final product. The reaction conditions often include maintaining a low temperature to control the reactivity of the intermediates and ensure a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-ethyloxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The cyclohexyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups into the molecule.

Major Products Formed

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-ethyloxalamide has found applications in several fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-ethyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the cyclohexyl group can enhance the compound’s hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
  • N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide
  • N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide

Uniqueness

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-ethyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexyl group provides steric bulk, while the hydroxyethyl group offers potential for hydrogen bonding, making it a versatile compound for various applications.

Properties

IUPAC Name

N'-(2-cyclohexyl-2-hydroxyethyl)-N-ethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-2-13-11(16)12(17)14-8-10(15)9-6-4-3-5-7-9/h9-10,15H,2-8H2,1H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQADCLZRMPXZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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